Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a propyl group, a benzoate ester, and a nitrophenyl group. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propyl 4-aminobenzoate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzoate ester can undergo hydrolysis. These interactions can affect various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: Similar structure but lacks the nitrophenyl group.
2-methyl-3-nitrobenzoic acid: Contains the nitrophenyl group but lacks the ester linkage.
Benzocaine: A well-known local anesthetic with a similar ester linkage but different substituents.
Uniqueness
Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propyl 4-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-11-27-18(24)13-7-9-14(10-8-13)20-19(28)21-17(23)15-5-4-6-16(12(15)2)22(25)26/h4-10H,3,11H2,1-2H3,(H2,20,21,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJSJGMAOMCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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